molecular formula C9H11Cl2N B1421650 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride CAS No. 90562-30-4

2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B1421650
CAS No.: 90562-30-4
M. Wt: 204.09 g/mol
InChI Key: PARPLJNCMHCNAA-UHFFFAOYSA-N
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Description

Chemical Name: 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride CAS No.: 61114-41-8 Molecular Formula: C₉H₁₀ClN Molecular Weight: 167.64 g/mol Structure: Comprises a cyclopropane ring substituted with a 4-chlorophenyl group and an amine (-NH₂) at position 1. The hydrochloride salt enhances stability and solubility .

Properties

IUPAC Name

2-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARPLJNCMHCNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26568-25-2
Record name rac-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis and subsequent amination to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Antipsychotic Potential

Research indicates that cyclopropanamine derivatives, such as 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride, exhibit promising activity as antidepressants and antipsychotics. These compounds can interact with various neurotransmitter systems, including serotonin and dopamine receptors, which are crucial in mood regulation and psychotic disorders .

1.2 Synthesis of Ticagrelor Intermediates

This compound serves as an important intermediate in the synthesis of Ticagrelor, a medication used to reduce the risk of stroke and heart attack in patients with acute coronary syndrome. The preparation methods for this compound have been optimized to enhance yield and efficiency, making it a valuable precursor in pharmaceutical manufacturing .

Antimicrobial Activity

2.1 Antibacterial and Antifungal Properties

Recent studies have explored the antimicrobial properties of cyclopropane derivatives, including those containing the 4-chlorophenyl moiety. Various derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The structure-activity relationship (SAR) studies indicate that modifications to the cyclopropane structure can enhance antimicrobial efficacy .

Pharmacological Studies

3.1 Binding Affinity Studies

Pharmacological investigations have focused on the binding affinities of 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride to various receptors. For instance, studies suggest that this compound may exhibit selective binding to dopamine receptors, which could be beneficial in developing targeted treatments for psychiatric conditions .

3.2 Optimization of Physicochemical Properties

Efforts have been made to optimize the physicochemical properties of this compound to improve its bioavailability and therapeutic index. This includes modifying its solubility and stability profiles, which are critical for effective drug formulation .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityIdentified moderate antibacterial activity against Staphylococcus aureus (MIC = 32 μg/mL) and E. coli (MIC = 64 μg/mL) .
Synthesis of Ticagrelor IntermediatesImproved methods for synthesizing Ticagrelor intermediates using 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride .
Binding Affinity ResearchDemonstrated selective binding to dopamine receptors, indicating potential for treating mood disorders .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(4-Chlorophenyl)cyclopropan-1-amine HCl 61114-41-8 C₉H₁₀ClN 167.64 Cyclopropane core, 4-Cl-phenyl, amine
2-(4-Chlorophenyl)cyclopentan-1-amine HCl 40297-15-2 C₁₁H₁₅Cl₂N 232.15 Cyclopentane core, 4-Cl-phenyl, amine
[2-(4-Chloro-3-Me-phenoxy)-1-cyclopropylethyl]amine HCl N/A N/A N/A Cyclopropylethyl chain, 4-Cl-3-Me-phenoxy
1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine HCl 1909324-92-0 C₁₂H₁₅FClN 227.71 Cyclopropane, 4-F-phenyl, isopropyl linkage
1-(4-Cl-3-CF₃-phenyl)cyclopropane-1-amine HCl 1260778-44-6 C₁₀H₉ClF₃N 235.63 Cyclopropane, 4-Cl-3-CF₃-phenyl substituent
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: Fluorine (in 1909324-92-0) and trifluoromethyl (in 1260778-44-6) alter electronic properties, enhancing lipophilicity and metabolic stability . Steric Bulk: The 4-chloro-3-methylphenoxy group in adds steric hindrance, which may reduce bioavailability compared to simpler analogs.

Commercial and Research Relevance

  • Commercial Availability : The main compound (CAS 61114-41-8) is cataloged by suppliers like LookChem, while analogs such as 40297-15-2 are available via American Elements .
  • Research Applications : Derivatives with trifluoromethyl groups (e.g., 1260778-44-6) are often explored in medicinal chemistry for enhanced drug-like properties .

Notes

  • Lab Use Only : All compounds discussed are intended for research purposes, as emphasized by suppliers like CymitQuimica and EOS Med Chem .
  • Data Gaps: Limited public data exist on biological activity; further studies are needed to correlate structural features with functional outcomes.

Biological Activity

2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a chlorophenyl group, which is significant for its biological activity. The presence of the chlorine atom on the phenyl ring can enhance lipophilicity and influence binding interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride. For instance, derivatives of cyclopropylmethylamines have shown promising activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of structurally related compounds against several cancer cell lines, including HepG2 (liver), Karpas299 (lymphoma), and A549 (lung cancer). The results indicated that certain derivatives exhibited significant growth inhibition:

CompoundHepG2 IC50 (μM)Karpas299 IC50 (μM)A549 IC50 (μM)
2-(4-Chlorophenyl)cyclopropan-1-amine HCl15.5920.0038.54
Crizotinib10.592.821.49
Compound 4a6.9322.67>40

The data suggests that while 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride has moderate activity, it may not be as potent as established drugs like Crizotinib .

The mechanism by which this compound exerts its biological effects may involve interaction with various receptors and enzymes:

  • 5-HT2C Receptor : Similar compounds have been shown to selectively activate the 5-HT2C receptor, which is implicated in mood regulation and appetite control. Such interactions can lead to antipsychotic effects, making it a candidate for further research in psychiatric disorders .
  • Monoacylglycerol Lipase (MAGL) : Some derivatives have demonstrated inhibition of MAGL, an enzyme involved in endocannabinoid metabolism. This inhibition can potentially lead to increased levels of endocannabinoids, which play roles in pain management and cancer progression .

Structure-Activity Relationship (SAR)

The structural modifications of cyclopropanamine derivatives significantly influence their biological activity. For instance:

  • Electron-withdrawing groups : Compounds with electron-withdrawing substituents on the phenyl ring often exhibit reduced antiproliferative activity.
  • Hydrophobic interactions : The cyclopropane moiety appears to enhance hydrophobic interactions with target proteins, which may improve binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.